(S)-1-chloro-3-phenylpropan-2-amine (S)-1-chloro-3-phenylpropan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888404
InChI: InChI=1S/C9H12ClN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m0/s1
SMILES:
Molecular Formula: C9H12ClN
Molecular Weight: 169.65 g/mol

(S)-1-chloro-3-phenylpropan-2-amine

CAS No.:

Cat. No.: VC15888404

Molecular Formula: C9H12ClN

Molecular Weight: 169.65 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-chloro-3-phenylpropan-2-amine -

Specification

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
IUPAC Name (2S)-1-chloro-3-phenylpropan-2-amine
Standard InChI InChI=1S/C9H12ClN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m0/s1
Standard InChI Key NWZWLSYXZPSFGS-VIFPVBQESA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CCl)N
Canonical SMILES C1=CC=C(C=C1)CC(CCl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-1-chloro-3-phenylpropan-2-amine, reflects its stereochemistry: a chlorine atom at position 1, a phenyl group at position 3, and an amine group at position 2 of the propane chain . The chiral center at C2 gives rise to enantiomeric pairs, with the (S)-configuration exhibiting distinct physicochemical and biological properties compared to its (R)-counterpart.

Key structural features include:

  • Bond angles and torsion: The C7–Se1–C8–C9 torsion angle in analogous selenated derivatives is 75.3°, highlighting conformational flexibility .

  • Intermolecular interactions: Weak N–H⋯N hydrogen bonds stabilize crystal structures, as observed in related amines .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₂ClN
Molecular Weight169.65 g/mol
Boiling PointNot reported
SolubilityLimited data; soluble in DCM

Synthesis Methods

Biocatalytic Approaches

Recent advances employ amine transaminases (ATAs) for enantioselective synthesis. In one protocol, 1-arylpropan-2-ones undergo transamination with isopropylamine as the amine donor, achieving >99% enantiomeric excess (ee) under mild conditions . This method avoids harsh reagents and aligns with green chemistry principles.

Table 1: Comparison of Synthesis Strategies

MethodYield (%)ee (%)Conditions
Chemical60–7590–95SOCl₂, −10°C, DCM
Biocatalytic74–92>99ATA, 30°C, aqueous buffer

Biological Activity and Mechanism

Enzyme Interactions

The (S)-enantiomer demonstrates selective inhibition of lysozyme, a glycoside hydrolase critical in bacterial cell wall degradation. Stereochemistry dictates binding affinity: the (S)-configured amine forms a hydrogen bond with lysozyme’s Asp52 residue, while the (R)-enantiomer exhibits weaker interactions.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s chlorine and amine groups enable diverse functionalization:

  • Peptide coupling: Used in Carfilzomib synthesis via coupling with tripeptides .

  • Chiral auxiliaries: Facilitates asymmetric synthesis of β-amino alcohols .

Material Science

In hybrid ligand design, derivatives like (S)-1-(benzylselanyl)-3-phenylpropan-2-amine serve as N,Se-donor ligands for transition-metal catalysts . These ligands enhance enantioselectivity in cross-coupling reactions.

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